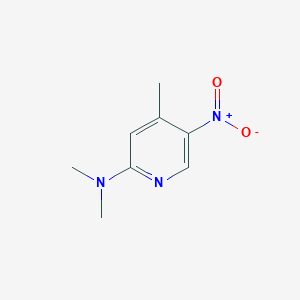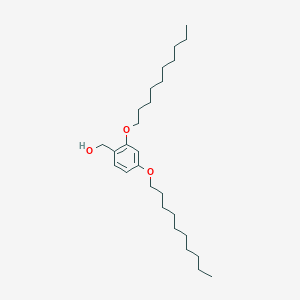
(2,4-Bis(decyloxy)phenyl)methanol
Übersicht
Beschreibung
(2,4-Bis(decyloxy)phenyl)methanol is a useful research compound. Its molecular formula is C27H48O3 and its molecular weight is 420.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds : This compound is used in the synthesis of novel 2,5-diarylselenophenes, offering new pathways in organic chemistry (Hua et al., 2010).
Development of Redox Systems : It has been applied in the development of sterically protecting groups with a reversible redox site, contributing to the construction of novel redox systems (Tsuji et al., 1999).
Catalysis in Organic Reactions : This compound can be transformed into polysubstituted cyclopentenes and methylenecyclobutanes under mild conditions, showcasing its role in Lewis-acid-catalyzed reactions (Yao et al., 2009).
Ligand for Enantioselective Catalysis : It serves as a ligand in the enantioselective addition of terminal alkynes to cyclic imines, highlighting its importance in asymmetric synthesis (Munck et al., 2017).
Methoxycarbonylation of Phenylacetylene : The compound is involved in the methoxycarbonylation of phenylacetylene in methanol and supercritical CO2, indicating its role in organometallic chemistry (de Pater et al., 2005).
Reaction with Aromatic Dihydroxy Compounds : It reacts with aromatic dihydroxy compounds to produce 1,3,2-dioxaphospholane-2-sulfide derivatives, a process useful in the synthesis of organophosphorus compounds (Shabana et al., 1994).
Study of Complex Formation : The compound plays a role in the study of complex formation by methanol and phenyl isocyanate with bis(acetylacetonato) copper, contributing to the understanding of chemical interactions (Lipatova & Nizel'skii, 1971).
Organocatalysis in Epoxidation Reactions : It is used as an organocatalyst in the enantioselective epoxidation of α,β-enones, demonstrating its effectiveness in catalytic reactions (Lu et al., 2008).
Photochromism Studies : The synthesized methanols, including this compound, display good photochromism, leading to the reversible generation of red-orange photomerocyanines, important in material sciences (Aiken et al., 2013).
Catalytic Activity Studies : It is part of a system showing efficient catalytic activity in reacting with various catechols, contributing to studies in catalysis and enzyme mimicking (Duda et al., 1997).
Electrochromic Material Development : The compound is used in synthesizing polymers with high coloration efficiency and fast response time in the near-IR region, relevant in the development of electrochromic materials (Zhao et al., 2014).
Stabilization of Nanoparticles : It stabilizes palladium nanoparticles, which are efficient recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions (Moreno-Mañas et al., 2001).
Promotion of Methanol Redox Reactions : This compound is part of a promising approach for utilizing ionic liquids to promote methanol redox reactions for practical applications (Tang et al., 2016).
Eigenschaften
IUPAC Name |
(2,4-didecoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H48O3/c1-3-5-7-9-11-13-15-17-21-29-26-20-19-25(24-28)27(23-26)30-22-18-16-14-12-10-8-6-4-2/h19-20,23,28H,3-18,21-22,24H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COHCIJMUMQEQFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)CO)OCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H48O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5'-(4-Carboxyphenyl)-2'-methyl[1,1':3',1''-terphenyl]-4,4''-dicarboxylicacid](/img/structure/B8196537.png)
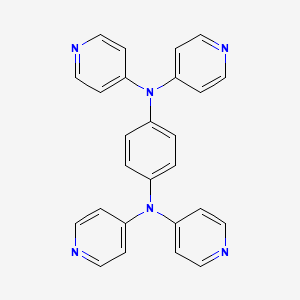
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)
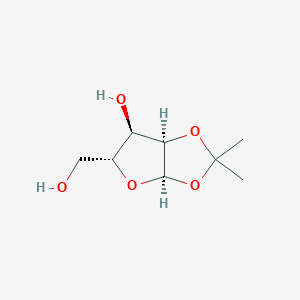

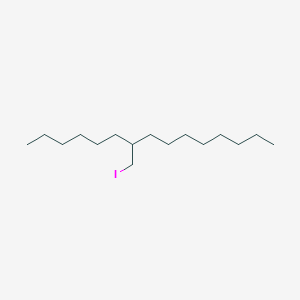

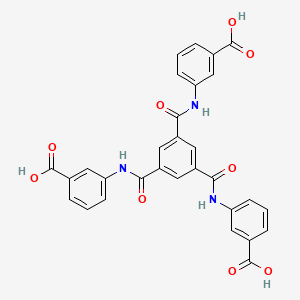
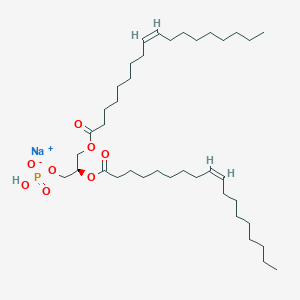
![1,4-Bis(1H-benzo[d]imidazol-1-yl)benzene](/img/structure/B8196602.png)
![10-(4-Chlorophenyl)-5,5-difluoro-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196607.png)
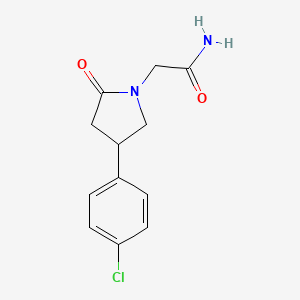
![10-(4-Chlorophenyl)-5,5-difluoro-2-formyl-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B8196623.png)
